molecular formula C9H10BrClFN B6248553 3-(4-bromophenyl)-3-fluoroazetidine hydrochloride CAS No. 2377012-73-0

3-(4-bromophenyl)-3-fluoroazetidine hydrochloride

Cat. No.: B6248553
CAS No.: 2377012-73-0
M. Wt: 266.5
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Description

3-(4-bromophenyl)-3-fluoroazetidine hydrochloride is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of both bromine and fluorine atoms in the compound enhances its reactivity and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-3-fluoroazetidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-3-fluoroazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-fluoroazetidine hydrochloride
  • 3-(4-methylphenyl)-3-fluoroazetidine hydrochloride
  • 3-(4-nitrophenyl)-3-fluoroazetidine hydrochloride

Uniqueness

3-(4-bromophenyl)-3-fluoroazetidine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological properties compared to its analogs. The bromine atom enhances its potential for further functionalization, while the fluorine atom contributes to its stability and bioactivity .

Properties

CAS No.

2377012-73-0

Molecular Formula

C9H10BrClFN

Molecular Weight

266.5

Purity

95

Origin of Product

United States

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